molecular formula C11H10N2O3 B1532833 3-(5-Phenyl-1,2,4-oxadiazol-3-yl)propanoic acid CAS No. 1082329-59-6

3-(5-Phenyl-1,2,4-oxadiazol-3-yl)propanoic acid

Cat. No.: B1532833
CAS No.: 1082329-59-6
M. Wt: 218.21 g/mol
InChI Key: CTMHSXDEWAAOKE-UHFFFAOYSA-N
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Description

3-(5-Phenyl-1,2,4-oxadiazol-3-yl)propanoic acid is a chemical compound characterized by its unique structure, which includes a phenyl group attached to an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-Phenyl-1,2,4-oxadiazol-3-yl)propanoic acid typically involves the cyclization of benzophenone hydrazide followed by nucleophilic alkylation. The reaction conditions often require the presence of a strong base and a suitable solvent to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors with optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow chemistry to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 3-(5-Phenyl-1,2,4-oxadiazol-3-yl)propanoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids and ketones.

  • Reduction: Production of alcohols and amines.

  • Substitution: Generation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

  • Chemistry: The compound is used as a building block in organic synthesis and as a precursor for the preparation of more complex molecules.

  • Biology: It has been investigated for its biological activity, including antimicrobial and antioxidant properties.

  • Medicine: The compound has shown promise in preclinical studies for its anticancer properties.

  • Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

3-(5-Phenyl-1,2,4-oxadiazol-3-yl)propanoic acid is similar to other oxadiazole derivatives, such as 3-(5-phenyl-1,3,4-oxadiazol-2-yl)propanoic acid and 3-(5-phenyl-1,2,4-oxadiazol-3-yl)benzoic acid. its unique structure and functional groups contribute to its distinct chemical properties and biological activities.

Comparison with Similar Compounds

  • 3-(5-phenyl-1,3,4-oxadiazol-2-yl)propanoic acid

  • 3-(5-phenyl-1,2,4-oxadiazol-3-yl)benzoic acid

  • 3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoic acid

Properties

IUPAC Name

3-(5-phenyl-1,2,4-oxadiazol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c14-10(15)7-6-9-12-11(16-13-9)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTMHSXDEWAAOKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NO2)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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